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molecular formula C11H12O3 B8715976 7-Hydroxy-6-methoxy-1-tetralone CAS No. 15288-01-4

7-Hydroxy-6-methoxy-1-tetralone

Cat. No. B8715976
M. Wt: 192.21 g/mol
InChI Key: JXUDZDMWQXSPPF-UHFFFAOYSA-N
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Patent
US06284789B1

Procedure details

3.5 mL of water and then 3.5 mL of saturated aqueous sodium bicarbonate was added to 117 mg of 7-acetoxy-6-methoxytetralin- 1-one dissolved in 7 mL of methanol. The resulting solution was stirred under nitrogen at 25° C. for 17 hours. Thereafter the solution was acidified with aqueous hydrogen chloride and extracted five times with 6 mL portions of methylene chloride. The combined methylene chloride extracts were washed once with brine and dried over anhydrous magnesium sulfate. The dried extract was separated by filtration and the methylene chloride was removed from the filtrate by evaporation at reduced atmospheric pressure and gave 94 mg of 6-methoxy-7-hydroxytetralin-1-one having m.p. 151-152° C.
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
7-acetoxy-6-methoxytetralin- 1-one
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.C(=O)(O)[O-].[Na+].C([O:10][C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH2:17][C:18]2=[O:21])=[CH:13][C:12]=1[O:22][CH3:23])(=O)C.Cl>CO>[CH3:23][O:22][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][C:11]=1[OH:10])[C:18](=[O:21])[CH2:17][CH2:16][CH2:15]2 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
O
Name
Quantity
3.5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
7-acetoxy-6-methoxytetralin- 1-one
Quantity
117 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C2CCCC(C2=C1)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred under nitrogen at 25° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with 6 mL portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed from the filtrate by evaporation at reduced atmospheric pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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